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Compound of Interest

Compound Name: 2-Chloro-6-iodobenzonitrile

Cat. No.: B029706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Chloro-6-iodobenzonitrile (CAS No. 89642-53-5). Due to the limited availability of public
domain raw spectral data for this specific compound, this document outlines the detailed
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data and presents predicted data based on the chemical structure
and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2-Chloro-6-
iodobenzonitrile. These values are estimations derived from the analysis of structurally similar
compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Data (500 MHz, CDCls)
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
Doublet of
~78-7.9 ~8.0,1.0 1H H-4
doublets
~75-7.6 Triplet ~8.0 1H H-5
Doublet of
~73-74 ~8.0,1.0 1H H-3
doublets
Predicted 3C NMR Data (125 MHz, CDCls)
Chemical Shift (6, ppm) Assignment
~ 140 - 142 C-Cl
~ 138 - 140 C-l
~135-137 C-4
~130-132 C-5
~128 - 130 c-3
~115-117 C-CN
~95-97 C-CN
Infrared (IR) Spectroscopy
Predicted IR Absorption Data (KBr Pellet)
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Wavenumber (cm~?)

Intensity

Assignment

~ 2220 - 2240 Strong, Sharp C=N stretch of the nitrile group
~ 3100 - 3000 Medium Aromatic C-H stretch
~ 1550 - 1570 Medium Aromatic C=C stretch
~ 1450 - 1470 Medium Aromatic C=C stretch
~ 1030 - 1050 Strong C-Cl stretch
~ 530 - 550 Medium C-I stretch
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron lonization - El)
m/z Ratio Relative Intensity (%) Assignment
263/265 High [M]+'. (Molecular ion with 35Cl/
37Cl isotopes)
236/238 Medium [M-CN]*
136 Medium [M-1]*
101 High [CeHsCIJ*
75 Medium [CeHs]*

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data
presented above. These methods are standard in organic chemistry research and can be
adapted to specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra to elucidate the chemical structure
of 2-Chloro-6-iodobenzonitrile.
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Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-6-iodobenzonitrile in 0.6-
0.7 mL of deuterated chloroform (CDCIs). The use of a deuterated solvent is crucial to avoid
large solvent signals in the *H NMR spectrum.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
e 1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio (typically 16-64 scans).

o Use a spectral width of approximately 16 ppm.
o The relaxation delay should be set to at least 1 second.
e 13C NMR Acquisition:

o Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for
each carbon environment.

o Alarger number of scans will be required due to the low natural abundance of 3C
(typically several hundred to thousands of scans).

o Use a spectral width of approximately 250 ppm.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in 2-Chloro-6-iodobenzonitrile, particularly
the characteristic nitrile (C=N) stretch.
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Methodology (KBr Pellet Method):

o Sample Preparation: Grind a small amount (1-2 mg) of 2-Chloro-6-iodobenzonitrile with
approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) using an agate
mortar and pestle. The KBr acts as an optically transparent matrix.

» Pellet Formation: Transfer the finely ground powder into a pellet press die. Apply pressure
(typically 8-10 tons) to form a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.
o Typically, spectra are collected over the range of 4000-400 cm~1.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final infrared spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2-Chloro-6-
iodobenzonitrile to confirm its elemental composition and provide structural information.

Methodology (Electron lonization - EI):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
The sample is vaporized in the ion source.

 lonization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV). This causes the molecules to ionize and fragment in a reproducible manner.[1]

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
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+ Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum, which is a plot of ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Chloro-6-iodobenzonitrile.
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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